5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Catalog No.
S1899509
CAS No.
60779-49-9
M.F
C5H2N3O6-
M. Wt
200.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-c...

CAS Number

60779-49-9

Product Name

5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

IUPAC Name

5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate

Molecular Formula

C5H2N3O6-

Molecular Weight

200.09 g/mol

InChI

InChI=1S/C5H3N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h(H,10,11)(H2,6,7,9,12)/p-1

InChI Key

OPGJGRWULGFTOS-UHFFFAOYSA-M

SMILES

C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-].O.[K+]

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-]

5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, commonly referred to as 5-nitroorotic acid, is an organic compound with the molecular formula C5H3N3O6C_5H_3N_3O_6 and a molecular weight of 201.09 g/mol. It features a pyrimidine ring structure characterized by a nitro group and two carbonyl groups, making it a significant intermediate in pyrimidine biosynthesis—an essential process for the synthesis of nucleotides required for DNA and RNA production . This compound is recognized by its CAS number 17687-24-0 and PubChem ID 103442.

  • Potential as a Building Block for Drug Discovery: The compound's structure contains a pyrimidine ring, a common scaffold found in many biologically active molecules including several FDA-approved drugs []. This suggests 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid could be a potential starting point for synthesizing new drug candidates.
  • Studies on Related Compounds: Research on other similarly structured pyrimidine derivatives has explored their potential applications in various areas such as anticonvulsant activity [], antimicrobial properties [], and anti-tumor effects []. These studies suggest that 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid might hold promise for similar research avenues, but further investigation is needed.

The chemical reactivity of 5-nitroorotic acid is largely influenced by its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The nitro group can undergo reduction to form amino derivatives.
  • Condensation Reactions: The carboxylic acid group can participate in esterification or amide formation with alcohols or amines.
  • Cyclization: The compound can engage in cyclization reactions to form various heterocycles.

These reactions underline the versatility of 5-nitroorotic acid in organic synthesis and its potential role in developing new chemical entities.

5-Nitroorotic acid exhibits various biological activities, including potential antimicrobial and antitumor properties. Its structural components allow it to interact with biological targets, although the specific mechanisms are still under investigation. Preliminary studies suggest that derivatives of this compound may inhibit enzymes involved in critical cellular processes, particularly dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis. Inhibition of DHODH disrupts nucleotide synthesis, which is essential for cancer cell proliferation .

Several methods have been proposed for synthesizing 5-nitroorotic acid:

  • Nitrosation of Dihydroorotic Acid: Dihydroorotic acid can be treated with nitrous acid to introduce the nitro group.
  • Oxidation Reactions: Certain precursors can be oxidized to form the required carbonyl groups.
  • Chemical Modification of Pyrimidine Derivatives: Starting from simpler pyrimidine compounds, various functional group transformations can yield 5-nitroorotic acid.

These methods highlight the compound's accessibility for research and potential industrial applications .

5-Nitroorotic acid has diverse applications, including:

  • Research Tool: It serves as a valuable tool for studying enzymes and regulatory mechanisms in pyrimidine biosynthesis.
  • Pharmaceutical Development: Its inhibitory effects on DHODH make it a candidate for developing chemotherapeutic agents targeting cancer cells.
  • Intermediate in Organic Synthesis: The compound is utilized as a precursor in synthesizing other biologically active molecules .

Interaction studies involving 5-nitroorotic acid typically focus on its binding affinity with various biological targets. Techniques employed include:

  • Surface Plasmon Resonance (SPR): This method measures the binding kinetics between the compound and target proteins.
  • Isothermal Titration Calorimetry (ITC): ITC assesses the thermodynamics of interactions.
  • Molecular Docking Studies: Computational approaches predict how 5-nitroorotic acid interacts with target enzymes at a molecular level.

Preliminary results indicate significant interactions with specific targets relevant to disease treatment, underscoring its potential therapeutic applications .

Several compounds share structural similarities with 5-nitroorotic acid. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate65717-13-70.99Salt form; enhanced solubility
Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate200394-21-40.95Methyl ester derivative; altered reactivity
Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate52047-16-20.93Ethyl ester derivative; different solubility profile
Methyl 5-Nitrouracil-6-carboxylate6311-73-50.95Different nitrogen positioning; distinct biological activity

The uniqueness of 5-nitroorotic acid lies in its specific arrangement of functional groups that confer distinct chemical properties and potential biological activities compared to its analogs .

XLogP3

-0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

199.99435979 g/mol

Monoisotopic Mass

199.99435979 g/mol

Heavy Atom Count

14

Other CAS

60779-49-9

Wikipedia

5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Dates

Last modified: 08-16-2023

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